molecular formula C7H11N3O B3220197 2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde CAS No. 1192139-69-7

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde

Cat. No. B3220197
Key on ui cas rn: 1192139-69-7
M. Wt: 153.18 g/mol
InChI Key: MKUFYSSAOGGRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

2-Dimethylamino-3-methyl-3H-imidazole-4-carbaldehyde and 2-dimethylamino-1-methyl-1H-imidazole-4-carbaldehyde were prepared from 1,2-dimethyl-isothiourea hydroiodide and dimethylamine in the same manner as 2-(4-benzyl-piperazin-1-yl)-3-methyl-3H-imidazole-4-carbaldehyde and 2-(4-benzyl-piperazin-1-yl)-1-methyl-1H-imidazole-4-carbaldehyde (Example 57 and Example 58).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-benzyl-piperazin-1-yl)-3-methyl-3H-imidazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-benzyl-piperazin-1-yl)-1-methyl-1H-imidazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I.CNC(=N)SC.CNC.C(N1C[CH2:22][N:21]([C:24]2[N:28]([CH3:29])[C:27]([CH:30]=[O:31])=[CH:26][N:25]=2)[CH2:20]C1)C1C=CC=CC=1.C(N1C[CH2:43][N:42]([C:45]2[N:46]([CH3:52])[CH:47]=[C:48]([CH:50]=[O:51])[N:49]=2)[CH2:41]C1)C1C=CC=CC=1>>[CH3:20][N:21]([CH3:22])[C:24]1[N:28]([CH3:29])[C:27]([CH:30]=[O:31])=[CH:26][N:25]=1.[CH3:41][N:42]([CH3:43])[C:45]1[N:46]([CH3:52])[CH:47]=[C:48]([CH:50]=[O:51])[N:49]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.CNC(SC)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
2-(4-benzyl-piperazin-1-yl)-3-methyl-3H-imidazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=C(N1C)C=O
Name
2-(4-benzyl-piperazin-1-yl)-1-methyl-1H-imidazole-4-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C=1N(C=C(N1)C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(N1C)C=O)C
Name
Type
product
Smiles
CN(C=1N(C=C(N1)C=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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